3-(N-Cyclohexylamino) phenol
Description
Significance of Phenolic and Aminocyclohexane Moieties in Bioactive Compounds
The phenolic moiety is a fundamental structural unit in a vast number of biologically active compounds, both natural and synthetic. Its significance stems from its ability to engage in hydrogen bonding and act as a proton donor, which is crucial for molecular recognition at biological targets. Phenolic compounds are widely recognized for their antioxidant properties, which are attributed to their capacity to scavenge free radicals. sigmaaldrich.commdpi.com This characteristic is a cornerstone of their therapeutic potential in preventing and managing conditions associated with oxidative stress. Beyond antioxidation, phenolic structures are integral to compounds exhibiting a wide spectrum of biological effects, including antibacterial, cardioprotective, anticancer, and anti-inflammatory activities. sigmaaldrich.commdpi.com
The aminocyclohexane moiety is another critical pharmacophore in medicinal chemistry. As a saturated carbocyclic system, it imparts a three-dimensional character to molecules, which can be pivotal for optimizing binding interactions with protein targets. chemicalbook.com Aminocyclohexane and its derivatives are key building blocks in the synthesis of various pharmaceuticals, including analgesics, mucolytics, and bronchodilators. The aminocyclitol class of compounds, which includes aminocyclohexanes with hydroxyl substitutions, is found in numerous natural products with potent biological activities, such as antiviral and anticancer properties. rsc.org Furthermore, the reductive amination of phenolic compounds with cyclohexylamine (B46788) is a researched pathway for producing secondary amines, which are valuable intermediates in organic synthesis. mdpi.com The incorporation of the N-cyclohexylamino group into various molecular frameworks has been explored in the development of novel therapeutic agents, for instance, as NMDA receptor antagonists for neurodegenerative disorders. google.com
Overview of 3-(N-Cyclohexylamino)phenol and its Structural Class in Academic Literature
The compound 3-(N-Cyclohexylamino)phenol belongs to the structural class of N-substituted aminophenols. While extensive academic literature focusing specifically on 3-(N-Cyclohexylamino)phenol is not widespread, the core structure is of significant interest in medicinal chemistry. Research into structurally analogous compounds provides insight into the potential applications and research directions for this class.
A notable area of investigation is in the development of novel therapeutics targeting opioid receptors. For instance, a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been designed and synthesized as potential μ-opioid receptor (MOR) antagonists. nih.govunica.it In these studies, the 3-hydroxyphenyl group and the substituted amino-cyclohexyl core are recognized as crucial for receptor interaction and antagonist activity. nih.govunica.it The synthesis of such compounds often involves multi-step sequences, starting from precursors like 3-aminophenol (B1664112). chemicalbook.com The synthesis of 3-aminophenol itself can be achieved through methods such as the dehydrogenation of 3-amino-2-cyclohexene-1-one. google.com
The general synthesis of N-substituted aminophenols can be approached through various routes, including the direct amination of phenols, although this often requires specific catalysts or conditions. researchgate.net A common laboratory and industrial approach involves the reaction of an aminophenol with a corresponding alkylating or acylating agent. chemcess.comdocbrown.info For instance, the reaction of 3-aminophenol with cyclohexanone (B45756) in the presence of a reducing agent (reductive amination) would be a plausible synthetic route to 3-(N-Cyclohexylamino)phenol. The study of reductive amination of various phenolics with cyclohexylamine over catalysts like Palladium/Carbon (Pd/C) and Rhodium/Carbon (Rh/C) has been a subject of academic research, indicating an established interest in the formation of such secondary amines. mdpi.comresearchgate.net
Scope and Research Objectives for Substituted Aminophenols
The scope of research on substituted aminophenols is broad, spanning from fundamental synthetic methodology to the discovery of novel functional molecules. A primary objective is the development of efficient and environmentally benign synthetic routes to access a wide variety of substituted aminophenol derivatives. researchgate.net This includes the exploration of novel catalysts and reaction conditions to improve yields and selectivity.
A significant portion of research is directed towards the use of substituted aminophenols as key building blocks for more complex molecular architectures, particularly heterocyclic compounds. For example, substituted o-aminophenols are critical precursors in the synthesis of benzoxazoles, a class of compounds with important applications in medicinal chemistry and materials science. rsc.orgmdpi.com Research in this area focuses on developing one-pot synthesis methods and expanding the substrate scope to create libraries of novel benzoxazole (B165842) derivatives. mdpi.comresearchgate.net
In the field of medicinal chemistry, a major objective is the design and synthesis of substituted aminophenols as novel therapeutic agents. The research on 3-[3-(phenalkylamino)cyclohexyl]phenol analogs as MOR antagonists exemplifies this, with the goal of developing new treatments for opioid dependence and overdose. nih.govunica.it Other research has identified substituted aminophenol derivatives with potential as antimitotic agents for cancer therapy and as quorum sensing inhibitors to combat bacterial infections. acs.orgrsc.org Furthermore, the redox properties of substituted o-aminophenols have been investigated for their role as mediators in chemical reactions, such as the oxidation of thiols. nih.gov
Data Tables
Table 1: Physicochemical Properties of 3-Aminophenol
| Property | Value | Reference |
| Appearance | White crystals or off-white flakes | nih.gov |
| Molecular Formula | C₆H₇NO | nih.gov |
| Molecular Weight | 109.13 g/mol | nih.gov |
| Melting Point | 122-123 °C | chemcess.com |
| Boiling Point | 164 °C at 1.47 kPa | chemcess.com |
| Solubility | Slightly soluble in water | nih.gov |
| pKa1 | 4.37 at 20 °C | nih.gov |
| pKa2 | 9.815 at 20 °C | nih.gov |
Table 2: Research Applications of Selected Substituted Aminophenols
| Compound/Structural Class | Research Application | Reference |
| Substituted o-Aminophenols | Precursors for benzoxazole synthesis | rsc.orgmdpi.comresearchgate.net |
| Substituted o-Aminophenols | Redox-mediators in thiol oxidation | nih.gov |
| 3-[3-(Phenalkylamino)cyclohexyl]phenols | μ-Opioid receptor (MOR) antagonists | nih.govunica.it |
| N-Aryl-Aminophenol Derivatives | Synthesis of antimitotic agents | acs.org |
| N-Acyl-Aminophenol Derivatives | Quorum sensing inhibitors | rsc.org |
| N-Cyclohexyl-Aminophenol Derivatives | NMDA receptor antagonists | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyclohexylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13-14H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCQPUOZMLYRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453819 | |
| Record name | 3-(N-CYCLOHEXYLAMINO) PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5269-05-6 | |
| Record name | 3-(N-CYCLOHEXYLAMINO) PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons.
In the ¹H NMR spectrum of a related compound, phenol (B47542), the hydroxyl (-OH) proton signal's chemical shift is notably influenced by the solvent used, indicating the extent of hydrogen bonding. researchgate.net For instance, the chemical shift of the phenolic -OH group can vary significantly, appearing at different ppm values in solvents like DMSO-d₆, acetone-d₆, and CDCl₃. researchgate.net Protons on the aromatic ring of phenols typically appear in the 7-8 ppm region, with splitting patterns characteristic of the substitution on the ring. libretexts.org The protons of the cyclohexyl group would be expected in the upfield region of the spectrum.
¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. bhu.ac.in Generally, carbon atoms in organic molecules show signals between 0 and 220 ppm. bhu.ac.in For a phenol-like structure, the carbon atom attached to the hydroxyl group is deshielded and appears downfield, typically around 155 ppm. libretexts.org Other aromatic carbons resonate in the 110-160 ppm range. savemyexams.com The carbon atoms of the cyclohexyl ring would appear in the aliphatic region of the spectrum, generally between 10 and 40 ppm. bhu.ac.in
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in 3-(N-Cyclohexylamino)phenol
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenolic OH | Variable (e.g., 3-8) libretexts.org | N/A |
| Aromatic CH | ~7-8 libretexts.org | ~110-160 savemyexams.com |
| Cyclohexyl CH, CH₂ | Upfield region | ~10-40 bhu.ac.in |
| C-OH (Aromatic) | N/A | ~155 libretexts.org |
| C-N (Aliphatic) | N/A | ~50-70 savemyexams.com |
Note: The exact chemical shifts can be influenced by solvent and other molecular features.
Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu
The FTIR spectrum of a compound like 3-(N-Cyclohexylamino)phenol would exhibit several characteristic absorption bands:
O-H Stretch: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgdocbrown.info
N-H Stretch: Secondary amines typically show a single, sharper absorption band around 3300-3500 cm⁻¹. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group appear just below 3000 cm⁻¹. libretexts.orguc.edu
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually result in absorptions in the 1450-1600 cm⁻¹ region. docbrown.infolibretexts.org
C-O Stretch: The stretching vibration of the phenolic C-O bond is typically found in the range of 1200-1260 cm⁻¹. spectroscopyonline.com
C-N Stretch: The C-N stretching absorption for aliphatic amines is expected in the 1000-1250 cm⁻¹ range. msu.edu
Table 2: Characteristic FTIR Absorption Frequencies for 3-(N-Cyclohexylamino)phenol
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| Phenolic O-H | Stretch, H-bonded | 3200-3600 (broad) libretexts.org |
| Amine N-H | Stretch | 3300-3500 (sharp) libretexts.org |
| Aromatic C-H | Stretch | 3000-3100 libretexts.org |
| Aliphatic C-H | Stretch | <3000 uc.edu |
| Aromatic C=C | Stretch | 1450-1600 libretexts.org |
| Phenolic C-O | Stretch | 1200-1260 spectroscopyonline.com |
| Aliphatic C-N | Stretch | 1000-1250 msu.edu |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure. neu.edu.tr The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. savemyexams.com For 3-(N-Cyclohexylamino)phenol (C₁₂H₁₇NO), the expected molecular weight is approximately 191.27 g/mol .
In addition to the molecular ion, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized, it can break apart into smaller, charged fragments. neu.edu.tr The fragmentation of 3-(N-Cyclohexylamino)phenol would likely involve characteristic cleavages. For instance, α-cleavage next to the nitrogen atom is a common fragmentation pathway for amines. mdpi.com The loss of small, stable neutral molecules like H₂O, CO, or radicals such as methyl or ethyl can also be observed. savemyexams.com Analysis of these fragments helps to piece together the structure of the original molecule. libretexts.org
X-ray Crystallography of 3-(N-Cyclohexylamino)phenol Derivatives and Metal Complexes
For example, the crystal structures of metal complexes involving ligands derived from similar aminophenol backbones have been determined. researchgate.net In these complexes, the ligand often coordinates to the metal center through the nitrogen and deprotonated phenolic oxygen atoms. researchgate.netscispace.com The geometry of these complexes, such as octahedral or square-planar, is dictated by the metal ion and the stoichiometry of the ligands. researchgate.net
Furthermore, X-ray crystallography has been used to characterize derivatives of cyclohexadienyl ligands complexed with metals, revealing details about the planarity and bonding within the ring systems. mdpi.com These studies demonstrate the utility of X-ray diffraction in unambiguously establishing molecular connectivity and stereochemistry. mdpi.combeilstein-journals.orgresearchgate.net
Elemental Analysis in Compound Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula.
For 3-(N-Cyclohexylamino)phenol, with the molecular formula C₁₂H₁₇NO, the theoretical elemental composition would be:
Carbon (C): ~75.35%
Hydrogen (H): ~8.96%
Nitrogen (N): ~7.32%
Oxygen (O): ~8.37%
A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, serves as strong evidence for the purity and correct elemental composition of the synthesized compound. mdpi.com This technique is routinely used in the characterization of newly synthesized compounds to validate their identity. mdpi.comgoogleapis.com
Chemical Reactivity, Transformation, and Mechanistic Insights
Reaction Kinetics and Rate Determinations in Phenol (B47542) Amination
The synthesis of aminophenols through the catalytic amination of phenols is a complex process influenced by various reaction parameters. Kinetic studies provide valuable insights into the reaction mechanisms and help in optimizing reaction conditions for desired product yields.
In the reductive amination of phenol with cyclohexylamine (B46788) over Palladium/Carbon (Pd/C) and Rhodium/Carbon (Rh/C) catalysts, kinetic analysis using a power law approximation revealed apparent activation energies of 37 kJ/mol for Pd/C and 10 kJ/mol for Rh/C. mdpi.comcsic.escsic.esresearchgate.net The reaction orders for hydrogen were found to be between 0.4 and 0.7, suggesting its dissociative adsorption on the catalyst surface. mdpi.comcsic.escsic.esresearchgate.net The reaction order for phenol was between 1 and 1.8, indicating a single participation of this compound in the hydrogenation step, while the order for cyclohexylamine was 0.4, suggesting its involvement as a surface-abundant species. mdpi.comcsic.escsic.esresearchgate.net A more detailed kinetic study of the reductive amination of phenol with cyclohexylamine over Pd/C and Rh/C was well-interpreted by a competitive Langmuir-Hinshelwood reaction model. This model suggests that the support-metal interfaces act as active sites for the activation of hydrogen, the amino group (–NH2), and the imine group (=NH). colab.ws The apparent activation energies for the hydrogenation of the imine intermediate were determined to be 87.6 kJ/mol for Pd/C and 34.5 kJ/mol for Rh/C. colab.ws
A ferricyanide-catalyzed amination of phenol with 4-aminoantipyrine (B1666024) was found to follow first-order kinetics, with an average rate constant of 0.0026 s⁻¹ and a half-life of 266 seconds within the initial 1000 seconds of the reaction. researchgate.net A positive correlation was observed between the concentration of the ferricyanide (B76249) catalyst and the average catalytic rate constant. researchgate.net
The following table summarizes the kinetic parameters for phenol amination under different catalytic systems.
| Catalytic System | Reactants | Apparent Activation Energy (Ea) | Reaction Orders | Kinetic Model |
| Pd/C | Phenol, Cyclohexylamine, H₂ | 37 kJ/mol mdpi.comcsic.escsic.esresearchgate.net | H₂: 0.4-0.7, Phenol: 1-1.8, Cyclohexylamine: 0.4 mdpi.comcsic.escsic.esresearchgate.net | Power Law mdpi.comcsic.escsic.esresearchgate.net |
| Rh/C | Phenol, Cyclohexylamine, H₂ | 10 kJ/mol mdpi.comcsic.escsic.esresearchgate.net | H₂: 0.4-0.7, Phenol: 1-1.8, Cyclohexylamine: 0.4 mdpi.comcsic.escsic.esresearchgate.net | Power Law mdpi.comcsic.escsic.esresearchgate.net |
| Pd/C | Phenol, Cyclohexylamine, H₂ | Imine Hydrogenation: 87.6 kJ/mol colab.ws | - | Langmuir-Hinshelwood colab.ws |
| Rh/C | Phenol, Cyclohexylamine, H₂ | Imine Hydrogenation: 34.5 kJ/mol colab.ws | - | Langmuir-Hinshelwood colab.ws |
| Ferricyanide | Phenol, 4-aminoantipyrine | - | First-order researchgate.net | - |
Investigation of Intermediate Species and Transition States
The direct amination of phenols with amines is a multi-step process involving several key intermediates. A generally accepted mechanism begins with the hydrogenation of the phenol to cyclohexanone (B45756). csic.escsic.esresearchgate.netshokubai.org This ketone then undergoes condensation with an amine to form an imine intermediate. csic.escsic.esresearchgate.net Finally, this imine is hydrogenated to yield the secondary amine product. csic.escsic.esresearchgate.net
In the rhodium-catalyzed amination of phenols, mechanistic studies propose the formation of an η⁵-phenoxo Rh(III) complex. organic-chemistry.org This complex then condenses with an amine to form an iminium intermediate, which subsequently tautomerizes and dissociates to produce the final aniline (B41778) product. organic-chemistry.org
Spectroscopic studies have been instrumental in identifying these transient species. For instance, in the ferricyanide-catalyzed amination of phenol, the formation of a phenolic dye product was characterized by a broad absorption band in the near-infrared region. researchgate.net In the context of related reactions, such as the polymerization of benzoxazines derived from phenols and amines, various intermediate species have been proposed. These include iminium-ion/carbenium-ion resonance structures and Schiff bases. kpi.ua The initial products of the ring-opening polymerization of phenol-aniline/cyclohexylamine-based mono-benzoxazines include a variety of fragment species and oligomers, which are formed through zwitterionic intermediates. rsc.org
The table below outlines the key intermediates identified in different phenol amination and related reaction systems.
| Reaction System | Key Intermediates | Method of Investigation |
| Reductive amination of phenol with cyclohexylamine | Cyclohexanone, Imine csic.escsic.esresearchgate.net | Kinetic studies |
| Rhodium-catalyzed amination of phenols | η⁵-phenoxo Rh(III) complex, Iminium intermediate organic-chemistry.org | Mechanistic studies |
| Ferricyanide-catalyzed amination of phenol | Phenolic dye product researchgate.net | UV-Visible-NIR spectroscopy researchgate.net |
| Polymerization of benzoxazines | Iminium-ion/carbenium-ion resonance structures, Schiff bases, Zwitterionic intermediates kpi.uarsc.org | Spectroscopic analysis |
Side Reactions and Byproduct Formation (e.g., Dicyclohexylamine (B1670486) in Amination)
During the catalytic amination of phenols, several side reactions can occur, leading to the formation of byproducts. One of the most common side reactions is the self-condensation of the primary amine reactant. csic.escsic.esresearchgate.net For instance, in the reductive amination of phenol with cyclohexylamine, dicyclohexylamine is a frequently observed byproduct. mdpi.comcsic.eslookchem.comoup.com
The formation of dicyclohexylamine is particularly favored at low initial concentrations of the primary amine. csic.es Studies have shown that increasing the initial concentration of cyclohexylamine can suppress its self-condensation and favor the desired phenol amination pathway. csic.es The choice of catalyst also plays a crucial role in controlling byproduct formation. For example, Pd/C catalysts have been shown to promote the formation of dicyclohexylamine, especially at higher temperatures, due to the dehydrogenation of cyclohexylamine. mdpi.comlookchem.comunizar.es In contrast, Rh/C catalysts exhibit a lower tendency for this side reaction. lookchem.com
In the co-amination of phenol and cyclohexanol (B46403) with a palladium-on-carbon catalyst, when the amount of ammonia (B1221849) was equivalent to the molar quantities of the reactants, N-cyclohexylaniline was the main amination product, with smaller amounts of dicyclohexylamine, diphenylamine, aniline, and cyclohexylamine also being formed. oup.com At low ammonia concentrations, dicyclohexylamine was the primary nitrogen-containing product. shokubai.org
The following table lists common byproducts in phenol amination and the conditions that favor their formation.
| Byproduct | Reaction | Conditions Favoring Formation |
| Dicyclohexylamine | Reductive amination of phenol with cyclohexylamine | Low initial cyclohexylamine concentration, High temperature, Pd/C catalyst mdpi.comcsic.eslookchem.com |
| N-Cyclohexylaniline | Co-amination of phenol and cyclohexanol with ammonia | Equivalent molar amounts of ammonia to reactants oup.com |
| Diphenylamine | Co-amination of phenol and cyclohexanol with ammonia | Side product in the formation of N-cyclohexylaniline oup.com |
| Aniline | Co-amination of phenol and cyclohexanol with ammonia | Side product in the formation of N-cyclohexylaniline oup.com |
| Cyclohexylaniline | Reductive amination of phenol with cyclohexylamine | High temperatures with Pd/C catalyst mdpi.comcsic.es |
Hydrogenation and Dehydrogenation Equilibria in Catalytic Processes
The choice of catalyst significantly influences the hydrogenation-dehydrogenation equilibrium. Palladium-based catalysts are known for their strong dehydrogenation capabilities, which can lead to the formation of aromatic byproducts like cyclohexylaniline at higher temperatures. mdpi.comcsic.es Rhodium-based catalysts, on the other hand, have a more limited dehydrogenation capacity, which can lead to higher selectivity towards the desired saturated amine products. mdpi.comcsic.eslookchem.com
In the reductive amination of phenol with cyclohexylamine, the availability of hydrogen is a critical parameter. unizar.es At high hydrogen pressures, the formation of the fully hydrogenated product, dicyclohexylamine, is favored. unizar.es Conversely, under lower hydrogen pressures, a combination of hydrogenation of the phenol and dehydrogenation of the cyclohexylimine intermediate can occur simultaneously. unizar.es The dehydrogenation of cyclohexylamine to form an imine intermediate, which can then react further, is more feasible on Pd/C than on Rh/C, even under a hydrogen atmosphere. lookchem.com
The table below summarizes the role of hydrogenation and dehydrogenation in phenol amination.
| Catalyst | Role in Hydrogenation/Dehydrogenation | Impact on Product Selectivity |
| Pd/C | Strong dehydrogenation capacity mdpi.comcsic.eslookchem.com | Favors formation of aromatic byproducts like cyclohexylaniline at high temperatures mdpi.comcsic.es |
| Rh/C | Limited dehydrogenation capacity mdpi.comcsic.eslookchem.com | Higher selectivity towards saturated amines mdpi.comcsic.eslookchem.com |
| Ru/C | Does not catalyze hydrogen-transfer reactions oup.com | Different reaction pathway compared to palladium oup.com |
Keto-Enol Tautomerism in Phenolic Reactivity and Amination
Phenol exists in a dynamic equilibrium with its keto tautomer, cyclohexadienone. libretexts.orgquora.com Although the enol form (phenol) is significantly more stable due to the aromaticity of the benzene (B151609) ring, the keto form plays a crucial role as a reactive intermediate in certain reactions. libretexts.orgquora.comwikipedia.orgyoutube.com The equilibrium constant for the enolization of cyclohexadienone to phenol is extremely large, indicating that phenol is the predominant species. quora.com
The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.org This tautomerism is a key step in the direct amination of phenols. The conversion of the phenol to its keto tautomer allows for nucleophilic attack by an amine at the carbonyl carbon. organic-chemistry.orgacs.org Rhodium catalysts, for instance, are believed to facilitate this otherwise difficult keto-enol tautomerization through π-coordination with the phenol, thereby enabling subsequent dehydrative condensation with amines. organic-chemistry.orgacs.org
The general mechanism for the amination of phenol involves the initial hydrogenation of phenol to cyclohexenol, which then undergoes keto-enol tautomerization to form cyclohexanone. csic.es This cyclohexanone subsequently reacts with the amine. csic.es The stability of the enol form of phenol is attributed to the large stabilization energy gained from the aromatic ring, which is lost in the keto form. quora.com
The table below highlights the key aspects of keto-enol tautomerism in phenol chemistry.
| Tautomer | Relative Stability | Role in Reactivity | Factors Favoring Formation |
| Phenol (Enol form) | Highly stable libretexts.orgquora.com | Less reactive towards direct nucleophilic attack | Aromaticity libretexts.orgquora.comyoutube.com |
| Cyclohexadienone (Keto form) | Unstable libretexts.orgquora.com | Reactive intermediate for nucleophilic addition organic-chemistry.orgacs.org | Loss of aromaticity, but allows for carbonyl chemistry |
Mechanistic Studies on Ring-Opening Polymerization of Related Benzoxazines
Benzoxazines, which can be synthesized from phenols, primary amines, and formaldehyde (B43269), undergo ring-opening polymerization (ROP) to form high-performance polybenzoxazine networks. mdpi.com The mechanism of this polymerization is complex and has been the subject of extensive research. The polymerization is typically initiated thermally, but can also be catalyzed by various compounds, including amines and Lewis acids. kpi.uaresearchgate.netacs.orgresearchgate.net
The ROP of benzoxazines is generally believed to proceed via a cationic mechanism. kpi.uaresearchgate.netconicet.gov.ar The initiation step involves the cleavage of the O-CH₂-N bond in the oxazine (B8389632) ring, leading to the formation of zwitterionic intermediates, which can exist as a resonance hybrid of an iminium cation and a phenoxide anion. rsc.orgresearchgate.net These reactive species then propagate the polymerization through electrophilic aromatic substitution on the phenolic rings of other benzoxazine (B1645224) monomers or oligomers. rsc.orgresearchgate.net
The structure of the resulting polybenzoxazine can contain different types of linkages, including Mannich bridges (Ar-CH₂-N(R)-CH₂-Ar) and phenoxy-type structures (Ar-O-CH₂-N(R)-). conicet.gov.arbuct.edu.cn The formation of these structures is temperature-dependent, with phenoxy structures being less stable and prone to rearrangement to the more stable Mannich bridge structures at higher temperatures. buct.edu.cn
Kinetic studies of benzoxazine polymerization often show an autocatalytic behavior, where the phenolic hydroxyl groups generated during the polymerization act as catalysts for further ring-opening. researchgate.netnih.gov The activation energy for the polymerization process varies depending on the specific benzoxazine monomer and the presence of catalysts. For example, the activation energy for the polymerization of a benzoxazine monomer studied by Raman spectroscopy was found to be 60.52 kJ/mol. researchgate.net
The table below summarizes key mechanistic features of benzoxazine ring-opening polymerization.
| Mechanistic Aspect | Description | Key Intermediates/Structures |
| Initiation | Thermal or catalytic cleavage of the O-CH₂-N bond kpi.uaresearchgate.netacs.orgresearchgate.net | Zwitterionic intermediates (iminium cation/phenoxide anion) rsc.orgresearchgate.net |
| Propagation | Electrophilic aromatic substitution rsc.orgresearchgate.net | Mannich bridges, Phenoxy structures conicet.gov.arbuct.edu.cn |
| Kinetics | Often autocatalytic researchgate.netnih.gov | - |
| Catalysis | Amines, Lewis acids (e.g., LiI) kpi.uaresearchgate.netacs.orgresearchgate.netfrontiersin.org | - |
Mechanistic Investigations of Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a phenol), formaldehyde, and a primary or secondary amine. gijash.comorganic-chemistry.org This reaction is fundamental to the synthesis of benzoxazines, which are precursors to polybenzoxazine resins. The mechanism of the Mannich reaction involves the initial formation of an iminium ion from the reaction of formaldehyde and the amine. gijash.com This electrophilic iminium ion then attacks the electron-rich aromatic ring of the phenol, typically at the ortho position, to form a Mannich base (an aminomethylated phenol). researchgate.netumich.edu
In the context of phenols and primary amines, the initially formed o-hydroxybenzylamine can undergo a subsequent intramolecular cyclization by reacting with another molecule of formaldehyde to form the characteristic benzoxazine ring. researchgate.netumich.edu Mechanistic investigations have shown that the formation of the o-hydroxybenzylamine is a key step, and this intermediate can then be transformed into a benzoxazine. researchgate.netumich.edu
Side reactions can also occur during the Mannich reaction, such as the formation of benzyldiamine byproducts. umich.edu The reaction conditions, including the stoichiometry of the reactants and the solvent, can significantly influence the product distribution. researchgate.net For example, the reaction of an o-hydroxybenzylamine with an N-methylenealkylamine (derived from a 1,3,5-trialkyl-hexahydro-1,3,5-triazine) can lead to the formation of a benzoxazine and a primary amine in a reversible reaction. researchgate.net
The table below outlines the key steps and intermediates in the Mannich reaction involving phenols.
| Step | Description | Key Intermediates |
| Iminium Ion Formation | Reaction of formaldehyde and a primary or secondary amine | Iminium ion |
| Electrophilic Aromatic Substitution | Attack of the iminium ion on the phenol ring | o-Hydroxybenzylamine (Mannich base) |
| Cyclization (for primary amines) | Reaction of the Mannich base with another molecule of formaldehyde | Benzoxazine |
Structure Activity Relationship Sar Studies of 3 N Cyclohexylamino Phenol and Analogs
Influence of Phenolic Substitution Patterns on Biological Activity
The electronic properties of the phenol (B47542) ring, which can be modulated by introducing various substituents, significantly impact its acidity (pKa) and hydrogen bonding capacity. For instance, electron-withdrawing groups generally increase the acidity of the phenolic proton, which can alter the strength of ionic or hydrogen bond interactions with receptor residues. Conversely, electron-donating groups can decrease acidity but may enhance other interactions, such as hydrophobic or van der Waals contacts.
In studies of sulfotransferases, which act on phenolic compounds, it was observed that these enzymes could sulfonate a number of phenolic compounds like naphthols and alkylphenols. plos.org This indicates a degree of promiscuity but also highlights that the specific substitution pattern on the phenol ring dictates the specificity and efficiency of the interaction. plos.org For phenolic compounds acting as uncouplers in energy-transducing membranes, their intrinsic activity is governed by hydrophobicity and acidity, which control their partitioning into the membrane. dss.go.th While direct SAR studies on substitutions on the phenolic ring of 3-(N-Cyclohexylamino)phenol itself are not extensively detailed in the provided context, the principles derived from related phenolic compounds underscore the importance of the electronic and steric nature of any such substitutions. Altering these properties would predictably modulate the binding affinity and efficacy of the analogs.
Role of N-Substitution on the Cyclohexylamino Moiety and Biological Activity
The substituent attached to the nitrogen atom of the cyclohexylamino group plays a pivotal role in defining the pharmacological profile of these analogs. Studies on 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives, which are analogs of 3-(N-Cyclohexylamino)phenol, have shown that the nature of the N-substituent is critical for μ-opioid receptor (MOR) affinity and antagonist activity. unica.itnih.gov
Research has indicated that the length of the carbon chain in an N-phenalkyl substituent influences the molecule's orientation within the MOR binding site. unica.it For example, when comparing an N-phenylethyl substituted analog with an N-phenylpropyl substituted analog, differences in binding affinity and MOR-ligand complex stability were observed. unica.it Specifically, replacing a phenylpropyl chain with a phenylethyl chain was found to potentially affect both binding affinity and the stability of the receptor-ligand complex. unica.it In one study, the compound with the N-(3-phenylpropyl) substituent showed the highest affinity for the MOR and the greatest antagonist activity. unica.itnih.gov
Furthermore, the addition of a methyl group to the secondary amine nitrogen appeared to be a determinant for ligand stereochemistry. unica.it This modification can influence the conformational preferences of the molecule and its interactions with the receptor. In a series of 1,2-cyclohexylamine derivatives, a decrease in the length of the carbon chain of the phenylalkyl substituent at the nitrogen atom was associated with a decrease in analgesic activity. grafiati.com
The table below summarizes the binding and antagonist activity for a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, illustrating the impact of N-substitution.
| Compound | N-Substituent | Binding Affinity (% Displacement of [3H]DAMGO at 10 µM) | MOR Antagonist Activity (% Inhibition of DAMGO-stimulated [35S]GTPγS binding at 10 µM) |
|---|---|---|---|
| Compound 8 | Phenylethyl | ~99% | ~75% |
| Compound 9 | Phenylpropyl | 99% | ~79% |
| Compound 10 | N-Methyl-phenylethyl | ~99% | ~70% |
| Compound 11 | N-Methyl-phenylpropyl | ~99% | ~52% |
| Compound 14 | N-Methyl-cyclohexylethyl | Almost Ineffective | 15% |
| Compound 15 | N-Methyl-cyclohexylpropyl | Almost Ineffective | 26% |
Data sourced from a study on 3-[3-(phenalkylamino)cyclohexyl]phenol analogs as MOR antagonists. unica.it
These findings collectively highlight that the size, length, and presence of additional groups on the nitrogen substituent are key factors in modulating the biological activity of 3-(N-Cyclohexylamino)phenol analogs. unica.it
Stereochemical Effects on Activity and Ligand-Receptor Interactions
Stereochemistry is a critical determinant of biological activity, as receptors and enzymes are chiral environments that preferentially bind ligands with a specific three-dimensional arrangement. For 3-(N-Cyclohexylamino)phenol analogs, the stereochemistry of the substituted cyclohexyl ring has a profound impact on their interaction with receptors like the MOR. unica.itnih.gov
In silico and in vitro studies have revealed that a specific combination of stereochemistry at the chiral centers of the cyclohexyl ring and the nature of the N-substitution is essential for the stability of the MOR-ligand complex. unica.itnih.gov For a series of 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives, the most promising stereoisomer for MOR antagonist activity was identified as having the (1R, 3R, 5S) configuration. unica.itnih.gov This particular stereoisomer was found to retain a 1,3-cis configuration with the phenol ring oriented in an equatorial position, which appears to be crucial for optimal binding. unica.itnih.gov
A comparison between two compounds with the same N-substituent but different stereochemistry at C-1 and C-5 of the cyclohexyl ring highlighted the importance of these centers. unica.it Although both compounds exhibited a similar pose within the receptor, the difference in stereochemistry led to one being a more stable and active ligand. unica.it This underscores that subtle changes in the spatial arrangement of atoms can lead to significant differences in biological outcomes.
The principle that stereochemistry governs activity is well-established in pharmacology. For example, studies on chiral organophosphorus compounds have shown that enzymes like phosphotriesterase and acetylcholinesterase exhibit strong stereochemical preferences. Phosphotriesterase, for instance, hydrolyzes the (−)-enantiomers of certain phosphotriesters one to two orders of magnitude faster than the (+)-enantiomers. Conversely, acetylcholinesterase is more rapidly inactivated by the (+)-enantiomers. These examples from a different field reinforce the universal importance of stereochemical congruence between a ligand and its biological target for achieving a desired biological effect.
Conformational Analysis and its Impact on Biological Profiles
The biological activity of a flexible molecule like 3-(N-Cyclohexylamino)phenol is not only dependent on its static structure but also on the dynamic equilibrium of its accessible conformations. Conformational analysis provides insight into the preferred three-dimensional shapes a molecule can adopt and how these shapes influence its ability to interact with a receptor.
In the context of 3-(N-Cyclohexylamino)phenol analogs, computational modeling has been instrumental in understanding the impact of conformation on activity. In silico experiments on 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives revealed that the most active stereoisomer adopts a 1,3-cis configuration where the crucial phenol ring is in an equatorial orientation. unica.itnih.gov This conformation allows for optimal placement of the pharmacophoric elements within the MOR binding pocket. unica.it The modeling showed that a strong ionic interaction with an aspartate residue (Asp147) was crucial for docking the ligand inside the receptor, while a π-π interaction between the phenol moiety and a tyrosine residue (Tyr148) further stabilized the complex. unica.it
The ability of a molecule to adopt and maintain a specific low-energy conformation that is complementary to the receptor's binding site is a key determinant of its affinity and efficacy. The study of peptidomimetics has shown that molecules can be designed to favor specific conformations, such as α-helices or β-turns, which are stabilized by intramolecular hydrogen bonds. acs.org This pre-organization into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity. Similarly, the inherent conformational preferences of the cyclohexyl ring in 3-(N-Cyclohexylamino)phenol analogs, dictated by their substitution and stereochemistry, directly impact their biological profiles by predisposing them to adopt the necessary orientation for effective receptor engagement. unica.it
Biological and Pharmacological Investigations of 3 N Cyclohexylamino Phenol Analogs
μ-Opioid Receptor (MOR) Antagonist Activity Studies
The μ-opioid receptor (MOR) is a primary target for potent analgesics, but its activation can also lead to severe side effects. frontiersin.orgpainphysicianjournal.com Consequently, the development of MOR antagonists is a significant area of research. nih.gov Analogs of 3-(N-Cyclohexylamino)phenol have been designed as simplified versions of the complex morphinan (B1239233) scaffold, with the aim of creating effective MOR antagonists. nih.govunica.it
In Vitro Receptor Binding Assays (e.g., [3H]DAMGO binding)
To determine the affinity of these novel compounds for the μ-opioid receptor, competitive radioligand binding assays are employed. mdpi.com A commonly used radioligand is [3H]DAMGO ([D-Ala2, N-MePhe4, Gly-ol5]enkephalin), a synthetic opioid peptide with high selectivity for the MOR. frontiersin.orgrevvity.com In these assays, the ability of the test compound to displace the radiolabeled [3H]DAMGO from the receptor is measured, providing an indication of its binding affinity. mdpi.com
Studies on 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, which are structurally related to 3-(N-Cyclohexylamino)phenol, have utilized [3H]DAMGO binding assays to evaluate their interaction with the MOR. nih.gov For instance, one study reported that a specific analog, compound 9, demonstrated the most favorable experimental binding affinity among the tested compounds. nih.govunica.it The binding characteristics of ligands to the MOR can be influenced by the cellular environment, such as the concentration of extracellular sodium. nih.gov The data from these binding assays are crucial for understanding the initial interaction between the compound and the receptor.
In Vitro Functional Assays (e.g., GTPγS stimulation)
Beyond simple binding, it is essential to determine the functional activity of a compound at the receptor—whether it acts as an agonist (activator) or an antagonist (blocker). The [35S]GTPγS binding assay is a widely used functional assay to assess G-protein activation following receptor binding. ohsu.eduut.ee Agonist binding to a G-protein coupled receptor (GPCR) like the MOR facilitates the exchange of GDP for GTP on the G-protein α-subunit, which can be measured using the non-hydrolyzable GTP analog, [35S]GTPγS. ut.ee
In studies of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, their potential as MOR antagonists was evaluated by their ability to inhibit the [35S]GTPγS binding stimulated by the known MOR agonist, DAMGO. nih.govunica.it The results showed that these compounds were able to decrease the DAMGO-induced stimulation of [35S]GTPγS binding in a concentration-dependent manner, with reductions ranging from 52% to 79% at the highest concentrations tested. nih.govunica.it This suggests that these analogs act as antagonists at the MOR. nih.govunica.it One particular compound, compound 9, not only showed the best binding affinity but also the highest antagonist activity in this functional assay. nih.govunica.it
Structural Determinants for MOR-Ligand Complex Stability
The stability of the interaction between a ligand and the MOR is governed by specific structural features of both the ligand and the receptor. Key residues within the receptor's binding pocket play a crucial role in anchoring the ligand. For instance, Asp147 is known to form a strong ionic interaction with the ligand, stabilizing it within the receptor. unica.itplos.org Additionally, the residue His297 is also important for the binding of opioid agonists. plos.org
Antioxidant Activity Evaluation of Phenolic Cyclohexylamine (B46788) Structures
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. researchgate.netnih.gov The antioxidant capacity of phenolic structures is influenced by several factors, including the number and position of hydroxyl groups on the aromatic ring. researchgate.netnih.gov
The antioxidant activity of various phenolic compounds can be evaluated using a range of in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govmdpi.com Studies on the structure-activity relationship of phenolic compounds have shown that their effectiveness in scavenging radicals like DPPH is related to the bond dissociation energy of the O-H bond. researchgate.net Generally, a lower bond dissociation energy leads to a higher antioxidant activity. researchgate.net The position of the hydroxyl group also plays a role, with the ortho position often being more active due to the potential for intramolecular hydrogen bonding. researchgate.net While specific data on 3-(N-Cyclohexylamino)phenol itself is limited in this context, the general principles of phenolic antioxidants suggest that the phenolic hydroxyl group in this compound would confer some degree of antioxidant potential.
Antimicrobial Properties Against Various Microbial Strains
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. jetir.orgmdpi.com Various chemical scaffolds, including those containing phenolic and amine functionalities, have been investigated for their potential to inhibit the growth of bacteria and fungi.
Studies on related structures have demonstrated antimicrobial activity. For example, a series of substituted cinnamides, which share some structural similarities with phenolic cyclohexylamines, were screened for their activity against bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as fungal strains such as Aspergillus niger and Penicillium chrysogenum. researchgate.net One of the compounds in this series, N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide, showed good antimicrobial activity against all the tested strains. researchgate.net Another study on 4-methyl-7-oxycoumarin derivatives found that a compound with a cyclohexylamino side chain, 7-(3-cyclohexylamino-2-hydroxy-propoxy)-4-methyl-2H-1-benzopyran-2-one, exhibited activity against several microbial strains. jetir.org These findings suggest that the inclusion of a cyclohexylamine moiety in a larger chemical structure can contribute to antimicrobial properties.
Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Phenolic compounds have been widely studied for their anti-inflammatory effects. tandfonline.comnih.gov These effects are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. nih.gov
For example, certain phenolic compounds isolated from natural sources have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov This suppression is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov While direct studies on the anti-inflammatory effects of 3-(N-Cyclohexylamino)phenol are not extensively available, a related compound, 3-(Cyclohexylamino)methylphenol, has been noted to have a moderate anti-inflammatory effect. This suggests that the general structural class may possess anti-inflammatory potential, warranting further investigation.
Anticancer Activity of Metal Complexes Derived from Related Ligands
The development of novel anticancer agents is a significant area of research, with metal complexes of Schiff base ligands showing considerable promise. Schiff bases derived from aminophenols, which are structural analogs of 3-(N-Cyclohexylamino)phenol, have been extensively studied. These ligands can coordinate with various metal ions, and the resulting complexes have demonstrated potent cytotoxic activity against a range of cancer cell lines. The biological activity of these complexes is often influenced by the nature of the metal ion and the specific structural features of the ligand.
Research has shown that metal complexes of Schiff bases derived from the condensation of aminophenols with various aldehydes exhibit enhanced anticancer activity compared to the free ligands. nih.govchalcogen.ro This enhancement is often attributed to the chelation process, which increases the lipophilicity of the complex, facilitating its transport across cell membranes. acs.org
Several studies have investigated the anticancer potential of copper(II), zinc(II), and manganese(II) complexes with Schiff base ligands derived from aminophenols. For instance, a series of Cu(II), Zn(II), and Mn(II) complexes with a ligand derived from 5-chloro-2-aminophenol and 2-quinolinecarboxaldehyde (B31650) were synthesized and evaluated for their cytotoxic effects. nih.govresearchgate.netresearchgate.net The results indicated that the copper(II) complex, in particular, exhibited significant anticancer activity, with lower IC₅₀ values than the zinc(II) and manganese(II) complexes against the A549 lung cancer cell line. nih.govresearchgate.net
In another study, metal complexes of a Schiff base ligand synthesized from ortho-vanillin and 4-aminoazobenzene (B166484) were tested against human colon (HCT-116) and liver (HepG-2) cancer cells. acs.org The copper(II) complex again demonstrated the highest cytotoxicity. acs.org Similarly, Mn(II) complexes have also been noted for their anticancer properties, with one study reporting significant inhibition of various cancer cell lines, including HeLa and HepG-2. orientjchem.org
The following interactive data table summarizes the in vitro anticancer activity of some metal complexes with aminophenol-derived Schiff base ligands, which are analogs to the core structure of interest.
Enzymatic Inhibitory Activities
Analogs of 3-(N-Cyclohexylamino)phenol have been investigated for their ability to inhibit various enzymes, a property that underpins their potential therapeutic applications. The structural features of these analogs, including the phenolic hydroxyl group and the N-cyclohexylamino moiety, contribute to their interaction with enzyme active sites.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for use in cosmetics. nih.govbioline.org.brresearchgate.net Derivatives of p-aminophenol have been synthesized and evaluated as tyrosinase inhibitors. nih.gov For example, p-decylaminophenol has been shown to be a potent non-competitive inhibitor of mushroom tyrosinase, with greater inhibitory effects than the well-known inhibitor kojic acid. nih.gov The inhibitory activity of aminophenol derivatives highlights the potential of the aminophenol scaffold, a core component of 3-(N-Cyclohexylamino)phenol, in the design of new tyrosinase inhibitors.
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. scielo.brscielo.org.conanobioletters.comarvojournals.orgmdpi.com Studies on succinic and maleic acid derivatives of aminophenols have demonstrated their potential as AChE inhibitors. researchgate.net The position of the phenolic hydroxyl group relative to the nitrogen atom was found to be critical for inhibitory activity, with para-substituted derivatives showing greater potency than meta- or ortho-substituted ones. researchgate.net This suggests that the specific arrangement of functional groups in analogs of 3-(N-Cyclohexylamino)phenol could influence their AChE inhibitory potential.
α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes as they can delay the absorption of carbohydrates from the intestine. nih.govmdpi.comnih.govugm.ac.idfrontiersin.org Cinnamic acid derivatives have been explored as α-glucosidase inhibitors, and modifications to their structure have been shown to significantly affect their inhibitory activity. ugm.ac.id While direct studies on 3-(N-Cyclohexylamino)phenol analogs are limited, the general principle of structural modification to enhance α-glucosidase inhibition could be applied to this class of compounds. For instance, certain lupane (B1675458) triterpenoids conjugated with amines have shown potent α-glucosidase inhibitory activity. mdpi.com
Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the inflammatory cascade, and their inhibitors have potential as anti-inflammatory agents. nih.govmdpi.commdpi.comnih.gov Flavonoids and their glycosides have been studied for their ability to inhibit 5-lipoxygenase. nih.gov The presence of a catechol (3',4'-dihydroxy) group in the flavonoid structure appears to be important for potent and selective 5-lipoxygenase inhibition. nih.gov This indicates that the phenolic portion of 3-(N-Cyclohexylamino)phenol analogs could be a key determinant of their activity against this enzyme.
The following table provides a summary of the enzymatic inhibitory activities of various analogs related to 3-(N-Cyclohexylamino)phenol.
Coordination Chemistry of 3 N Cyclohexylamino Phenol Derivatives As Ligands
Synthesis and Characterization of Metal Complexes (e.g., Zn(II), Co(III), Ni(II), Pd(II), Cu(II), Mn(II))
The synthesis of metal complexes with ligands derived from 3-(N-Cyclohexylamino)phenol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. core.ac.uk For instance, Schiff base ligands derived from the condensation of an amine with a carbonyl compound are widely used for complexation with transition metal ions. researchgate.net The resulting complexes can be characterized using a suite of analytical and spectroscopic techniques.
Common characterization methods include:
Elemental Analysis: To determine the empirical formula and stoichiometry of the complex. researchgate.net
FTIR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, O-H) upon complexation. nih.gov
UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing insights into the geometry and the nature of the metal-ligand bonding. dergipark.org.tr
NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. rsc.org
Mass Spectrometry: To confirm the molecular weight of the complex. nih.gov
Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which can help in deducing the geometry and the oxidation state of the metal ion. sciencepublishinggroup.com
Molar Conductance Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution. researchgate.net
For example, Mn(II) and Co(III) complexes have been synthesized from a Schiff base derived from vanillin (B372448) and 2-aminophenol. sciencepublishinggroup.com Similarly, Fe(II), Co(II), and Ni(II) complexes have been prepared using monodentate Schiff bases derived from aromatic aldehydes. core.ac.uk The synthesis of Zn(II) complexes with aminophenolate ligands has also been reported, yielding neutral, monomeric compounds. rsc.org These studies demonstrate the broad applicability of 3-(N-Cyclohexylamino)phenol derivatives in forming complexes with a range of transition metals.
Ligand-Metal Coordination Modes and Geometry (e.g., Tetrahedral, Octahedral, Square Planar)
Ligands derived from 3-(N-Cyclohexylamino)phenol, especially Schiff bases, can act as multidentate ligands, coordinating to metal ions through various donor atoms, primarily the imine nitrogen and the phenolic oxygen. researchgate.netwikipedia.org The flexibility of these ligands allows them to adopt different coordination modes, leading to a variety of geometries for the resulting metal complexes. acs.org
The geometry of the metal complex is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. Common geometries observed for these complexes include:
Octahedral: This is a frequent coordination geometry, particularly for metal ions like Mn(II), Co(III), and Fe(III). sciencepublishinggroup.comresearchgate.net In an octahedral complex, the metal ion is coordinated to six donor atoms. For instance, in some Mn(II) and Fe(III) complexes with substituted salicylaldimine ligands, the metal centers are six-coordinate with a distorted octahedral geometry. researchgate.net
Tetrahedral: This geometry is often observed for Co(II) complexes. core.ac.uk In a tetrahedral arrangement, the central metal ion is bonded to four ligands.
Square Planar: While less common for the first-row transition metals mentioned, square planar geometry is a possibility, especially for d8 metal ions like Ni(II) and Pd(II).
The coordination can be further described by the denticity of the ligand. For example, a Schiff base ligand can act as a bidentate or tridentate ligand. nih.gov In a tridentate mode, a Schiff base derived from 3-aminophenol (B1664112) and 2-hydroxy-3-methoxybenzaldehyde (B140153) coordinates to the metal ion via the phenolic oxygens and the azomethine nitrogen. researchgate.net
Role of Schiff Bases in Complex Formation
Schiff bases, characterized by the C=N imine group, are central to the coordination chemistry of 3-(N-Cyclohexylamino)phenol derivatives. wikipedia.orgnih.gov They are formed through the condensation reaction of a primary amine (like 3-(N-Cyclohexylamino)phenol) with an aldehyde or a ketone. gsconlinepress.com The presence of the imine nitrogen, which is basic and can act as a π-acceptor, makes Schiff bases excellent ligands for a wide range of metal ions. wikipedia.org
The key roles of Schiff bases in complex formation include:
Stabilization of Metal Ions: Schiff base ligands can stabilize metal ions in various oxidation states. The coordination of the ligand to the metal center can modify the electronic and steric environment of the metal, thereby influencing its reactivity. nih.gov
Formation of Chelate Rings: Multidentate Schiff base ligands can form stable chelate rings with the metal ion. This chelate effect enhances the thermodynamic stability of the resulting complex. The presence of a hydroxyl group ortho to the imine moiety can lead to the formation of a six-membered chelate ring upon deprotonation and coordination of the phenolic oxygen. nih.gov
Tunability of Ligand Properties: The properties of the Schiff base ligand can be easily tuned by varying the starting aldehyde and amine. This allows for the synthesis of a wide array of ligands with different steric and electronic properties, which in turn influences the properties of the metal complexes. orientjchem.org
Intermolecular and Intramolecular Interactions within Crystal Structures (e.g., Hydrogen Bonding)
The crystal packing of metal complexes derived from 3-(N-Cyclohexylamino)phenol is often governed by a network of intermolecular and intramolecular interactions. These non-covalent interactions play a crucial role in stabilizing the crystal lattice. mdpi.com
π-π Stacking: Aromatic rings within the ligand structure can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. acs.org These interactions contribute to the cohesive energy of the crystal.
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. acs.org
The analysis of these interactions is often carried out using techniques like single-crystal X-ray diffraction and computational methods such as Hirshfeld surface analysis. nih.govacs.org
Applications of Coordination Compounds in Catalysis and Medicinal Chemistry
Coordination compounds derived from 3-(N-Cyclohexylamino)phenol and its Schiff base derivatives have shown promise in various applications, particularly in the fields of catalysis and medicinal chemistry. researchgate.netsolubilityofthings.com
Catalysis: Metal complexes are widely used as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate reactions. nih.gov The catalytic activity of a complex is highly dependent on the nature of the metal center and the ligand framework. orientjchem.org Schiff base metal complexes have been investigated as catalysts for reactions such as oxidation, hydrogenation, and hydroformylation. orientjchem.orgnih.gov For example, platinum complexes are effective catalysts for the hydrosilylation of carbon-carbon double bonds. nih.gov
Medicinal Chemistry: The biological activity of Schiff bases and their metal complexes has been extensively studied. gsconlinepress.com Many of these compounds exhibit a range of pharmacological properties, including:
Antimicrobial Activity: Some coordination complexes have demonstrated antibacterial and antifungal properties. geeksforgeeks.org The chelation of the metal ion can enhance the antimicrobial activity of the ligand.
Anticancer Activity: Metal-based drugs, such as cisplatin, are well-established anticancer agents. geeksforgeeks.org Schiff base complexes of various metals, including copper, have been investigated for their potential as anticancer drugs. orientjchem.org The mechanism of action often involves the binding of the complex to DNA, leading to the inhibition of cell division in cancer cells. geeksforgeeks.org
Drug Delivery: Coordination complexes can be utilized in drug delivery systems to improve the solubility, stability, and targeted delivery of therapeutic agents. geeksforgeeks.org
The diverse applications of these coordination compounds underscore the importance of continued research into their synthesis, characterization, and functional properties.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(N-Cyclohexylamino)phenol and its derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and energetic parameters. researchgate.netresearchgate.net
Research Findings:
Optimized Geometry: DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to find the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles. nih.gov For related phenol (B47542) compounds, DFT has been used to optimize structures and calculate theoretical vibrational frequencies. researchgate.net
Electronic Properties: Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and reactivity of the molecule. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. grafiati.com These include:
Ionization Potential (I)
Electron Affinity (A)
Electronegativity (χ)
Chemical Potential (μ)
Global Hardness (η)
Global Softness (S)
Electrophilicity Index (ω)
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net These maps are valuable for predicting how the molecule will interact with other chemical species.
Interactive Data Table: Calculated Electronic Properties of a Phenolic Derivative
Below is a table showcasing typical electronic properties that can be obtained for a phenolic compound using DFT calculations.
| Property | Description | Typical Calculated Value (Arbitrary Units) |
| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron. | -5.88 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron. | 1.89 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (LUMO - HOMO). Indicates chemical reactivity. | 3.99 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |
Note: The values in this table are illustrative and based on general findings for similar compounds. nih.govresearchgate.net Actual values for 3-(N-Cyclohexylamino)phenol would require specific DFT calculations.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand and predict ligand-receptor interactions. unica.itnih.gov
Research Findings:
Binding Pose and Affinity: Docking simulations can predict the most likely binding pose of 3-(N-Cyclohexylamino)phenol or its analogs within the active site of a target receptor. The simulations also provide a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov
Key Interactions: These simulations identify specific interactions between the ligand and amino acid residues in the receptor's binding pocket. mdpi.commdpi.com Common interactions include:
Hydrogen Bonds: Crucial for the specificity and stability of the ligand-receptor complex. mdpi.commdpi.com
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor. mdpi.com
Pi-Pi Stacking: Interactions between aromatic rings of the ligand and receptor residues. unica.it
Cation-Pi Interactions: An electrostatic interaction between a cation and the face of an aromatic ring. mdpi.com
Structure-Activity Relationship (SAR): By docking a series of related compounds, researchers can build a structure-activity relationship model. This helps to understand how different functional groups on the ligand contribute to binding affinity and selectivity. For instance, studies on similar phenol derivatives have shown that specific substitutions can significantly impact binding to receptors like the μ-opioid receptor. unica.itnih.gov
Interactive Data Table: Example Molecular Docking Results for a Phenolic Ligand
This table illustrates the type of data generated from a molecular docking study of a phenolic compound with a target receptor.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Compound A (Example) | -9.45 | Tyr148, Lys233 | Pi-Pi Stacking, Hydrogen Bond |
| Naltrexone (Reference) | -8.50 | Asp147, Tyr326 | Hydrogen Bond, Hydrophobic |
| Compound B (Example) | -7.47 | His41, Cys145 | Hydrogen Bond, Cation-Pi |
Note: The data in this table is illustrative, based on findings for various phenolic ligands and receptors. nih.govunica.itnih.gov Specific results for 3-(N-Cyclohexylamino)phenol would depend on the target receptor.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and dynamics of molecules like 3-(N-Cyclohexylamino)phenol. bg.ac.rsmdpi.com
Research Findings:
Conformational Flexibility: MD simulations can reveal the different shapes (conformations) that a molecule can adopt in various environments (e.g., in a vacuum, in water, or in a lipid bilayer). bg.ac.rsmdpi.com The flexibility of different parts of the molecule, such as the cyclohexyl ring or the phenol group, can be assessed.
Solvent Effects: The conformation of a molecule can be highly dependent on the solvent. MD simulations in explicit solvent models can show how interactions with solvent molecules (like water) influence the preferred conformations. bg.ac.rs For example, in polar solvents, folded conformations might be more prevalent, while extended conformations may dominate in non-polar environments. bg.ac.rs
Ligand-Receptor Dynamics: When a ligand is bound to a receptor, MD simulations can be used to study the stability of the complex over time. These simulations can reveal how the ligand and receptor move and adapt to each other, providing insights that go beyond the static picture offered by molecular docking. researchgate.net
Free Energy Landscapes: Advanced MD techniques can be used to map the free energy landscape of a molecule. bg.ac.rs This provides a comprehensive view of the relative stabilities of different conformations and the energy barriers between them.
Interactive Data Table: Conformational Analysis from MD Simulations
This table provides an example of how data from an MD simulation might be presented to describe the conformational preferences of a molecule.
| Simulation Environment | Predominant Conformation | Key Dihedral Angle(s) | RMSD (Å) |
| In Water | Folded | 60° ± 10° | 1.5 ± 0.3 |
| In Octanol | Extended | 180° ± 15° | 2.1 ± 0.4 |
| Bound to Receptor | Constrained | -90° ± 5° | 0.8 ± 0.2 |
Note: RMSD (Root Mean Square Deviation) measures the average distance between the atoms of superimposed conformations, indicating conformational stability. mdpi.com The data is illustrative.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchcommons.orgjove.com
Research Findings:
Descriptor-Based Models: QSAR models are built using a set of numerical descriptors that quantify various aspects of a molecule's structure. These can include physicochemical properties (e.g., lipophilicity, electronic properties) and topological or 3D structural features. researchgate.net For phenolic antioxidants, parameters like the heat of formation, HOMO and LUMO energies, and the number of hydroxyl groups have been used to build QSAR models. nih.gov
Predicting Activity: Once a statistically significant QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds based on their calculated descriptors. nih.govmdpi.com This is a valuable tool for prioritizing which compounds to synthesize and test in the laboratory.
Identifying Key Structural Features: QSAR models can highlight the structural features that are most important for a particular biological activity. nih.gov For example, a model might reveal that high lipophilicity and the presence of a hydrogen bond donor at a specific position are crucial for the desired effect. Studies on phenolic derivatives have shown that the presence of substituted aromatic carbons and long-chain branched substituents can be conducive to antioxidant activity. nih.gov
3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to model the steric and electrostatic fields around the molecules. These methods can provide detailed 3D contour maps that visualize the regions where changes in these fields would increase or decrease activity. nih.govsioc-journal.cn
Interactive Data Table: Example QSAR Model for Antioxidant Activity
This table illustrates a hypothetical QSAR equation and the descriptors that might be used to predict the antioxidant activity of phenolic compounds.
| Dependent Variable | QSAR Equation | Key Descriptors | Model Statistics |
| Antioxidant Activity (IC50) | log(1/IC50) = 0.5 * logP - 0.2 * E(HOMO) + 1.2 * N(OH) + c | logP (Lipophilicity), E(HOMO) (Energy of HOMO), N(OH) (Number of OH groups) | r² = 0.85, q² = 0.75 |
Note: r² (coefficient of determination) and q² (cross-validated r²) are statistical measures of the model's goodness of fit and predictive ability, respectively. nih.govsioc-journal.cn The equation and values are for illustrative purposes.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. escholarship.orgacs.org This is particularly useful for understanding the synthesis of complex molecules like 3-(N-Cyclohexylamino)phenol.
Research Findings:
Reaction Pathway Elucidation: By calculating the energies of reactants, products, intermediates, and transition states, computational methods can map out the entire energy profile of a reaction. escholarship.orgresearchgate.net This helps to determine the most likely reaction pathway. For reactions involving phenols, DFT has been used to study the mechanisms of curing reactions with epoxides. researchgate.net
Transition State Characterization: A transition state is the highest energy point along the reaction coordinate. ims.ac.jp Computational methods can be used to locate and characterize the geometry and energy of transition states. ims.ac.jpacs.org This information is crucial for understanding the kinetics of a reaction, as the energy of the transition state determines the activation energy.
Catalyst Effects: Computational studies can be used to investigate how a catalyst influences a reaction mechanism. For example, it can be shown how a catalyst lowers the activation energy by stabilizing the transition state or by providing an alternative reaction pathway with a lower energy barrier. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state has been located, IRC calculations can be performed to confirm that it correctly connects the desired reactants and products on the potential energy surface. escholarship.org
Interactive Data Table: Example Energy Profile for a Chemical Reaction Step
This table shows a simplified energy profile for a single step in a reaction, as might be calculated using computational methods.
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials of the reaction step. |
| Transition State | +25.0 | The highest energy point on the reaction path for this step. |
| Products | -10.0 | The species formed at the end of this reaction step. |
Note: The values are illustrative. The activation energy for this step would be 25.0 kcal/mol.
Potential Applications and Future Research Directions
Development as Lead Compounds for Drug Discovery
The 3-(N-Cyclohexylamino)phenol scaffold and its derivatives have emerged as promising candidates in the realm of drug discovery. nih.gov The structural motif of an amino group linked to a benzene (B151609) ring via an alkyl linker makes it a valuable template for designing bioactive compounds, particularly for central nervous system (CNS) drug targets. nih.gov
One notable area of research involves the development of novel μ-opioid receptor (MOR) antagonists. unica.itnih.gov Based on a simplified version of the morphinan (B1239233) scaffold, researchers have synthesized and evaluated 3-[3-(phenalkylamino)cyclohexyl]phenol analogs for their MOR antagonist activity. unica.itnih.gov In vitro studies have shown that these compounds can effectively decrease DAMGO-induced GTPγS stimulation, indicating their antagonist properties. unica.itnih.gov Further computational studies have provided insights into the ligand-receptor interactions, highlighting the importance of specific stereochemistry for the stability of the MOR-ligand complex. unica.itnih.gov
Derivatives of 3-(N-Cyclohexylamino)phenol have also been investigated for their potential as inhibitors of various enzymes. For instance, certain derivatives have shown the ability to act as reversible inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain management and anxiety disorders. Additionally, some derivatives have demonstrated inhibitory activity against Topoisomerase I, a crucial enzyme in DNA replication and repair, suggesting potential antitumor applications.
The versatility of the cyclohexylamino-phenol scaffold is further underscored by its exploration in developing multi-target directed ligands for complex diseases like Alzheimer's. nih.govresearchgate.net The ability to modify the scaffold allows for the creation of compounds that can interact with multiple biological targets simultaneously, a key strategy in modern drug discovery.
Advanced Materials Science Applications (e.g., Polymer Precursors from Benzoxazines)
Beyond its pharmaceutical potential, 3-(N-Cyclohexylamino)phenol and its analogs are valuable precursors in materials science, particularly in the synthesis of high-performance polymers like polybenzoxazines. digitellinc.comresearchgate.net Polybenzoxazines are a class of thermosetting phenolic resins known for their exceptional thermal and chemical stability, high glass transition temperatures, and low water absorption. digitellinc.comresearchgate.netresearchgate.net
The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol (B47542), a primary amine, and an aldehyde. digitellinc.commdpi.com By utilizing bio-based phenols, researchers are aiming to create more sustainable and environmentally friendly polybenzoxazines. digitellinc.com The use of amines like cyclohexylamine (B46788) in this process allows for the tuning of the resulting polymer's properties. mdpi.com The structure of the amine component influences the ring-opening polymerization of the benzoxazine monomer, affecting the formation of oligomers and the final crosslinked network. mdpi.com
The thermal degradation of polybenzoxazines has been studied to understand their stability at high temperatures. metu.edu.tr The degradation products often include derivatives of the original phenol and amine, providing insights into the polymer's structure and decomposition pathways. metu.edu.tr The flexibility in designing benzoxazine monomers from various phenols and amines, including those with the cyclohexylamino-phenol structure, opens up possibilities for creating advanced materials with tailored properties for applications in aerospace, electronics, and adhesives. researchgate.netresearchgate.net
Utility as Key Intermediates in Fine Chemical Synthesis
3-(N-Cyclohexylamino)phenol serves as a crucial intermediate in the synthesis of a wide range of fine chemicals. researchgate.net Phenols and their derivatives are fundamental building blocks in the production of pharmaceuticals, dyes, and other specialty chemicals. researchgate.net The presence of both a reactive phenol group and a secondary amine in 3-(N-Cyclohexylamino)phenol makes it a versatile starting material for various chemical transformations.
One significant application is in the synthesis of other functionalized amines and anilines. For example, processes have been developed for the direct conversion of phenol to cyclohexylamines through reductive amination. shokubai.org This reaction, which can be catalyzed by various metal catalysts, involves the reaction of phenol with an amine in the presence of a reducing agent. shokubai.org The ability to use ammonia (B1221849) or primary amines allows for the synthesis of a diverse range of cyclohexylamine derivatives. shokubai.org
Furthermore, 3-(N-Cyclohexylamino)phenol can be a precursor in the synthesis of more complex molecular architectures. For instance, it can be used in the preparation of substituted quinolinones, which are important heterocyclic scaffolds in medicinal chemistry. google.com The reactivity of both the phenolic hydroxyl group and the secondary amine allows for sequential reactions to build up more elaborate structures. The compound's role as an intermediate is also evident in the production of various industrial chemicals and dyestuff intermediates. google.com
Exploration of Novel Catalytic Systems Utilizing Derivatives
Derivatives of 3-(N-Cyclohexylamino)phenol are being explored for their potential use as ligands in novel catalytic systems. The nitrogen and oxygen atoms within the cyclohexylamino-phenol scaffold can coordinate with metal centers, making them suitable candidates for creating new catalysts.
Research has shown that ligands containing similar structural motifs can influence the activity and selectivity of metal catalysts in various chemical reactions. For example, Schiff base ligands derived from the condensation of a phenol with an amine can be used to prepare ruthenium carbene complexes for olefin metathesis. researchgate.net The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenol and amine components, thereby influencing the performance of the catalyst.
Furthermore, the development of catalysts for the selective hydrogenation of nitroaromatics to anilines and cyclohexylamines is an active area of research. researchgate.net Ligands can play a crucial role in stabilizing metal nanoparticles and modulating their catalytic activity and selectivity. While direct use of 3-(N-Cyclohexylamino)phenol as a ligand is an area for future exploration, the principles established with similar amine and phenol-containing ligands suggest its potential in this field. The ability to create chiral derivatives also opens up possibilities for asymmetric catalysis.
Emerging Therapeutic Areas for Cyclohexylamino-Phenol Scaffolds
The cyclohexylamino-phenol scaffold is being investigated for its potential in a variety of emerging therapeutic areas beyond its initial applications. The inherent versatility of this chemical structure allows for its adaptation to target a wide range of biological systems. nih.gov
One such area is the development of treatments for inflammatory conditions. Certain phenol derivatives have been designed to selectively inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. mdpi.com The phenolic hydroxyl group is often a critical feature for the inhibitory activity of these compounds. mdpi.com
The scaffold is also being explored in the context of metabolic diseases. For example, derivatives of C-phenyl D-glucitol, which share some structural similarities with the cyclohexylamino-phenol motif, have been synthesized and evaluated as potential new therapeutic targets for type 2 diabetes. scispace.com
Furthermore, the development of compounds targeting the central nervous system remains a significant area of interest. nih.gov The physicochemical properties of the cyclohexylamino-phenol scaffold can be modified to optimize blood-brain barrier penetration, a crucial factor for CNS-acting drugs. The exploration of this scaffold in areas such as neurodegenerative diseases and psychiatric disorders is an ongoing endeavor. nih.gov The ability to generate diverse libraries of compounds based on this privileged scaffold will likely lead to the discovery of new therapeutic agents for a variety of diseases in the future. nih.gov
Interactive Data Table of Research Findings
Q & A
Q. What are the optimal synthetic routes for 3-(N-Cyclohexylamino) phenol, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of this compound derivatives typically involves multi-step organic reactions. For example, reductive amination of ketone intermediates (e.g., 3-(3-methoxyphenyl)cyclohexanone) with primary amines under NaBH(OAc)₃ catalysis in methanol is a critical step . Key parameters include:
- Reagent selection : Use of organocuprates for conjugate 1,4-additions to cyclohexenones to achieve stereochemical control .
- Protection/deprotection : Acylation with benzyl chloroformate (CbzCl) and subsequent BBr₃-mediated cleavage of methoxy groups to yield phenolic derivatives .
- Yield optimization : Adjusting stoichiometry of NaBH(OAc)₃ and reaction time (typically 12–24 hours) to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
Methodological Answer:
- ¹H/¹³C-NMR : Monitor aromatic proton signals (δ 6.5–7.5 ppm) for phenolic ring substitution patterns and cyclohexylamine N–H signals (δ 1.2–2.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm to validate synthetic products .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O interactions in crystal lattices) to assess solid-state stability .
Q. What are the stability profiles of this compound under various pH and temperature conditions?
Methodological Answer:
- pH stability : Perform accelerated degradation studies in buffered solutions (pH 2–10) at 37°C. Monitor hydrolysis via HPLC, noting increased degradation under alkaline conditions due to phenolic O–H deprotonation .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C for hydrochloride salts) .
Advanced Research Questions
Q. How do stereoisomers of this compound influence its biological activity, and what computational methods can predict the most active conformers?
Methodological Answer:
- Stereoisomer analysis : Compare binding free energies (ΔG) of enantiomers using molecular docking (e.g., Schrödinger Glide) with μ-opioid receptor models. Stereoisomers with lower ΔG values (e.g., −9.2 kcal/mol) show higher bioactivity .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of ligand-receptor complexes .
- Free energy perturbation (FEP) : Quantify enantioselectivity by calculating relative binding affinities of R vs. S configurations .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across different studies?
Methodological Answer:
- Experimental standardization : Use DAMGO as a reference compound in opioid receptor assays to normalize EC₅₀ values .
- Data triangulation : Cross-validate in vitro (e.g., cAMP inhibition) and in silico (e.g., QSAR models) results to identify outliers .
- Statistical rigor : Perform triplicate experiments with SEM <15% to ensure reproducibility .
Q. How can researchers design this compound analogs with improved blood-brain barrier (BBB) permeability?
Methodological Answer:
- Lipophilicity optimization : Adjust logP values to 2–3 via alkyl chain elongation (e.g., phenylpropylamine vs. phenethylamine substituents) .
- P-gp efflux avoidance : Replace tertiary amines with secondary amines to reduce P-glycoprotein recognition .
- In silico BBB prediction : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with high BBB scores (>0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
